molecular formula C23H27NO6S B241248 Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B241248
M. Wt: 445.5 g/mol
InChI Key: CWDAYEUYCARCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ETTB, is a synthetic molecule that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities and therapeutic potential.

Scientific Research Applications

Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a unique fluorescence emission spectrum that allows it to be used for both one- and two-photon imaging of cells and tissues. In addition, Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potential applications in drug discovery and development, as it has been found to inhibit the activity of certain enzymes and receptors. Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been used in the study of protein-protein interactions and in the development of biosensors for detecting specific molecules in biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve its interaction with specific biomolecules in cells and tissues. Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to bind to certain enzymes and receptors, inhibiting their activity and leading to downstream effects on cellular signaling pathways. In addition, Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to interact with proteins involved in vesicle trafficking and membrane fusion, suggesting a potential role in the regulation of intracellular transport processes.
Biochemical and Physiological Effects:
Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In cells and tissues, Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to alter the activity of enzymes and receptors, leading to changes in cellular signaling pathways and gene expression. In addition, Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to affect membrane fluidity and permeability, suggesting a potential role in the regulation of membrane transport processes. Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate for lab experiments is its unique fluorescence emission spectrum, which allows it to be used for both one- and two-photon imaging of cells and tissues. In addition, Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a high degree of selectivity for certain biomolecules, making it a useful tool for studying specific biological processes. However, there are also limitations to the use of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to perform certain types of experiments.

Future Directions

There are many potential future directions for research on Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of focus is the development of new applications for Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in drug discovery and development. Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the development of new therapeutics. In addition, there is ongoing research on the use of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a biosensor for detecting specific molecules in biological systems. Finally, there is a need for further research on the mechanism of action of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including its interactions with specific biomolecules and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-ethoxy-1-methyl-2-oxoethyl chloride with 4-aminobenzoic acid to form 2-ethoxy-1-methyl-2-oxoethyl 4-aminobenzoate. This intermediate is then reacted with 4-bromobenzoyl chloride to produce the key intermediate 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Finally, this intermediate is esterified with ethanol to yield Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The synthesis of Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been optimized to produce high yields and purity, making it suitable for various research applications.

properties

Molecular Formula

C23H27NO6S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 2-[[4-(1-ethoxy-1-oxopropan-2-yl)oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H27NO6S/c1-4-28-22(26)14(3)30-16-12-10-15(11-13-16)20(25)24-21-19(23(27)29-5-2)17-8-6-7-9-18(17)31-21/h10-14H,4-9H2,1-3H3,(H,24,25)

InChI Key

CWDAYEUYCARCCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC(C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC(C)C(=O)OCC

Origin of Product

United States

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